
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate is a chemical compound with the molecular formula C18H30O9 and a molecular weight of 390.425 g/mol . It is known for its unique structure, which includes multiple oxygen atoms and ester functional groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate involves multiple steps. One common method includes the esterification of 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecanoic acid with butanol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release active metabolites that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 4,4,6,6,8,8-hexamethyl-11-oxo-3,5,7,9,12-pentaoxa-4,6,8-trisilahexadecan-1-oate
- Methyl ((5S,10S,11S,14S)-11-benzyl-5-(tert-butyl)-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-(4-(pyridin-2-yl)benzyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate sulfate
Uniqueness
Butyl 2,10-dimethyl-4,8,11-trioxo-3,6,9,12-tetraoxahexadecan-1-oate is unique due to its specific arrangement of ester and oxygen atoms, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5412-07-7 |
|---|---|
Molekularformel |
C18H30O9 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
butyl 2-[2-[2-(1-butoxy-1-oxopropan-2-yl)oxy-2-oxoethoxy]acetyl]oxypropanoate |
InChI |
InChI=1S/C18H30O9/c1-5-7-9-24-17(21)13(3)26-15(19)11-23-12-16(20)27-14(4)18(22)25-10-8-6-2/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
YMYWQAAQIWMAJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C)OC(=O)COCC(=O)OC(C)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)

![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)

![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
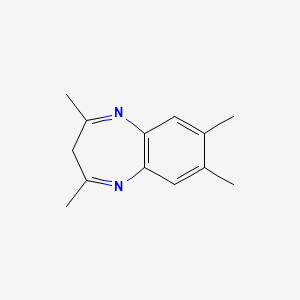
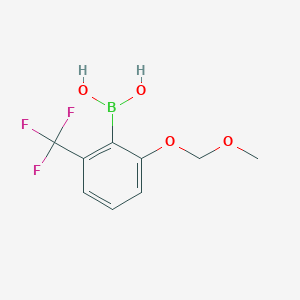
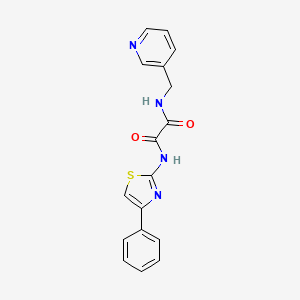
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
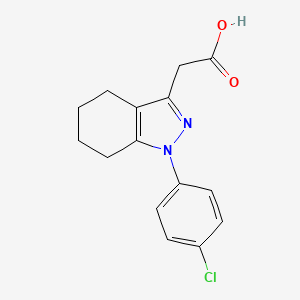
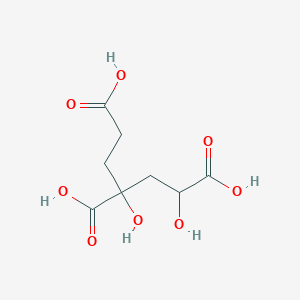
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
